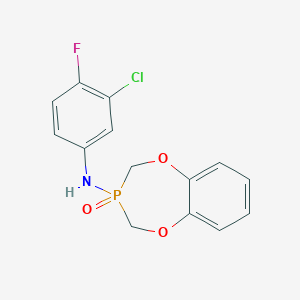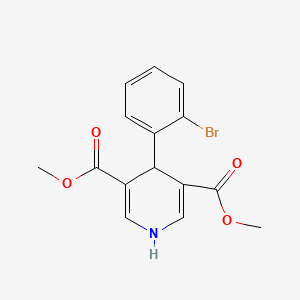![molecular formula C16H10ClNO2 B15003928 (3Z)-3-[(4-chlorophenyl)imino]-5-phenylfuran-2(3H)-one](/img/structure/B15003928.png)
(3Z)-3-[(4-chlorophenyl)imino]-5-phenylfuran-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3Z)-3-[(4-Chlorophenyl)imino]-5-phenyl-2,3-dihydrofuran-2-one is a chemical compound known for its unique structure and potential applications in various fields of science. This compound features a dihydrofuranone ring with a phenyl group and a chlorophenyl imino group, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[(4-Chlorophenyl)imino]-5-phenyl-2,3-dihydrofuran-2-one typically involves the reaction of 4-chloroaniline with benzaldehyde to form an imine intermediate. This intermediate then undergoes cyclization with maleic anhydride under acidic conditions to yield the desired compound. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic catalyst such as hydrochloric acid
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to ensure complete reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
(3Z)-3-[(4-Chlorophenyl)imino]-5-phenyl-2,3-dihydrofuran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the imino group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of substituted phenyl derivatives
Applications De Recherche Scientifique
(3Z)-3-[(4-Chlorophenyl)imino]-5-phenyl-2,3-dihydrofuran-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3Z)-3-[(4-Chlorophenyl)imino]-5-phenyl-2,3-dihydrofuran-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its potential antimicrobial activity may involve the inhibition of bacterial enzymes, while its anticancer properties could be related to the induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3Z)-3-[(4-Bromophenyl)imino]-5-phenyl-2,3-dihydrofuran-2-one
- (3Z)-3-[(4-Methylphenyl)imino]-5-phenyl-2,3-dihydrofuran-2-one
- (3Z)-3-[(4-Nitrophenyl)imino]-5-phenyl-2,3-dihydrofuran-2-one
Uniqueness
(3Z)-3-[(4-Chlorophenyl)imino]-5-phenyl-2,3-dihydrofuran-2-one is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom enhances the compound’s reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C16H10ClNO2 |
|---|---|
Poids moléculaire |
283.71 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)imino-5-phenylfuran-2-one |
InChI |
InChI=1S/C16H10ClNO2/c17-12-6-8-13(9-7-12)18-14-10-15(20-16(14)19)11-4-2-1-3-5-11/h1-10H |
Clé InChI |
CZLFNQQJTFHNCY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=NC3=CC=C(C=C3)Cl)C(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1'-ethyl-2'-methyl-6'-nitro-2-thioxo-1',4'-dihydro-2H,2'H-spiro[pyrimidine-5,3'-quinoline]-4,6(1H,3H)-dione](/img/structure/B15003848.png)
![1H-Pyrazole-5-carboxamide, N-benzo[b]benzofuran-3-yl-1-methyl-3-propyl-](/img/structure/B15003852.png)
![3-{[4-Nitro-2-(trifluoromethyl)phenyl]amino}propyl (3-chlorophenyl)carbamate](/img/structure/B15003855.png)
![4-(4-hydroxyphenyl)-1-methyl-6-(1-naphthyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B15003857.png)
![5-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]-1,3,4-oxadiazole-2-thiol](/img/structure/B15003875.png)
![{4-[4-Fluoro-5-(morpholin-4-yl)-2-nitrophenyl]-2-methylpiperazin-1-yl}(2-fluorophenyl)methanone](/img/structure/B15003884.png)
![4-methyl-2-(5-{4-[(2-methylphenyl)carbonyl]piperazin-1-yl}-2-nitrophenyl)phthalazin-1(2H)-one](/img/structure/B15003888.png)
![7-[4-(cyclopentyloxy)-3-methoxyphenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B15003895.png)
![9-methyl-6-[4-[(3-methylphenyl)methoxy]phenyl]-1,3,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),10,12,14,16-pentaene-4,8-dione](/img/structure/B15003903.png)


![3-(4-Cyclopentyloxyphenyl)-3-[(3-methyl-2-nitrobenzoyl)amino]propanoic acid](/img/structure/B15003925.png)
![[(4-ethyl-5-{[5-(4-methylphenyl)-2H-tetrazol-2-yl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B15003933.png)
![methyl 11-(9-ethyl-9H-carbazol-3-yl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B15003934.png)
